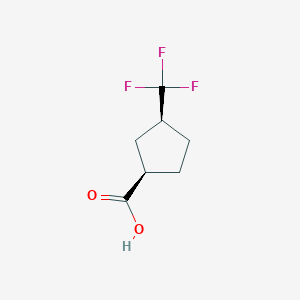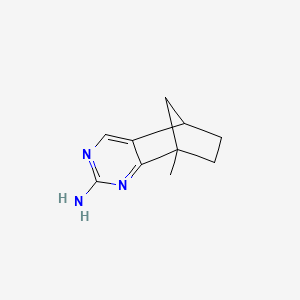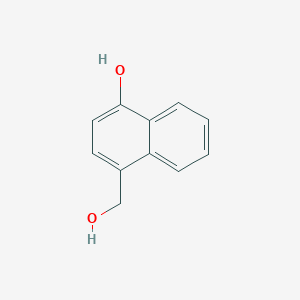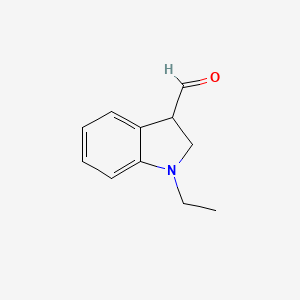
8-Fluoro-4,5-dimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-4,5-dimethylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4,5-dimethylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the Friedländer synthesis, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalyst . Another approach involves the nucleophilic substitution of fluorine atoms and cross-coupling reactions .
Industrial Production Methods: Industrial production methods for this compound often utilize green and sustainable chemical processes. These methods include multicomponent one-pot reactions, solvent-free reaction conditions, and the use of eco-friendly catalysts such as PEG-supported sulfonic acid .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Fluoro-4,5-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-Fluoro-4,5-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an enzyme inhibitor and has shown antibacterial, antineoplastic, and antiviral activities.
Medicine: Incorporated into drugs for treating diseases such as malaria, cancer, and heart diseases.
Industry: Used in the production of liquid crystals and cyanine dyes
Wirkmechanismus
The mechanism of action of 8-Fluoro-4,5-dimethylquinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, leading to the inhibition of enzyme activity or modulation of receptor functions. This results in various biological effects, including antibacterial and antineoplastic activities .
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 8-Fluoro-4,5-dimethylquinoline is unique due to the specific positioning of the fluorine atom and the dimethyl groups, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it exhibits enhanced biological activity and selectivity, making it a valuable compound in medicinal chemistry and industrial applications .
Eigenschaften
Molekularformel |
C11H10FN |
|---|---|
Molekulargewicht |
175.20 g/mol |
IUPAC-Name |
8-fluoro-4,5-dimethylquinoline |
InChI |
InChI=1S/C11H10FN/c1-7-3-4-9(12)11-10(7)8(2)5-6-13-11/h3-6H,1-2H3 |
InChI-Schlüssel |
QUEBRQHAGADEST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=NC2=C(C=C1)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B11912163.png)

![1H-Imidazo[1,2-A]purin-9-amine](/img/structure/B11912181.png)
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B11912183.png)








![6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11912219.png)
